氯甲基三氟硼酸钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium chloromethyltrifluoroborate is a type of organoboron reagent . Organoboron reagents are a special class of compounds that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .

Synthesis Analysis

The synthesis of organotrifluoroborate salts, including Potassium chloromethyltrifluoroborate, has been studied extensively . A wide range of trifluoroborates can be rapidly, simply, and safely prepared from MF (M=K, Cs), RCO2H, and a boronic acid/ester in regular glassware . The use of L - (+)-tartaric acid as an alkali-metal sponge is key and allows isolation of RBF3M by a simple stir/filter/evaporate sequence .

Molecular Structure Analysis

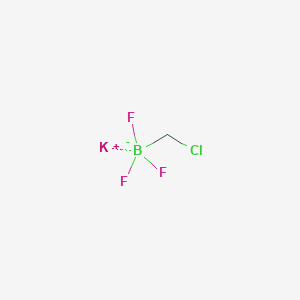

The molecular formula of Potassium chloromethyltrifluoroborate is CH2BClF3K . The molecular weight is 156.39 g/mol . The InChIKey is LDOWKRWAPHPRAP-UHFFFAOYSA-N . The Canonical SMILES is B-(F)(F)F. [K+] .

Physical And Chemical Properties Analysis

Potassium chloromethyltrifluoroborate has a molecular weight of 156.39 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 0 . The Exact Mass is 155.9527239 g/mol . The Monoisotopic Mass is 155.9527239 g/mol . The Topological Polar Surface Area is 0 Ų . The Heavy Atom Count is 7 . The Formal Charge is 0 . The Complexity is 44.7 .

科学研究应用

交叉偶联反应

氯甲基三氟硼酸钾在Suzuki-Miyaura交叉偶联反应中被广泛应用。它作为稳定且高效的试剂,在钯催化的芳基卤代物交叉偶联中发挥作用,导致各种有机化合物的合成。由于氯甲基三氟硼酸钾所属的氯代炔基三氟硼酸钾类具有稳定性和无限期的储存性,这种应用在组合化学中具有重要意义(Molander et al., 2002)。

功能化有机三氟硼酸盐的合成

氯甲基三氟硼酸钾在合成各种功能化有机三氟硼酸盐中起着关键作用。这些有机三氟硼酸盐是通过对氯甲基三氟硼酸钾中的卤代物进行亲核取代而得到的,这是一种创新的合成方法(Molander & Ham, 2006)。

Mannich型反应

这种化合物用于Lewis酸促进的Mannich型反应。它与α,α-二氯醛亚胺反应,形成一类新的功能化丙炔胺和烯丙胺。这种用法在修改后的Petasis反应中非常显著(Stas & Tehrani, 2007)。

在CO2传输和分离中的作用

氯甲基三氟硼酸钾还在CO2传输和分离中发挥作用。当加入到聚(醚-酰胺)中时,它可以提高CO2分离性能。这种应用在环境管理和工业过程中至关重要(Lee & Kang, 2021)。

铜催化反应

在铜催化反应中,氯甲基三氟硼酸钾用于与乙烯芳烃进行氧化Heck型反应。这展示了它在各种催化过程中的多功能性(Liwosz & Chemler, 2013)。

烯丙基硼化反应

这种化合物用于亚硝基化合物和酸酐的温和双烯丙基硼化反应,形成双烯丙基胺和酯。这展示了它在形成复杂有机结构中的作用(Ramadhar et al., 2013)。

安全和危害

Potassium chloromethyltrifluoroborate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

作用机制

Mode of Action

Potassium chloromethyltrifluoroborate is known for its role in coupling reactions . It has been used in modern synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation . It also plays a significant role in Suzuki-Miyaura cross-coupling reactions of alkylboronic acid derivatives or alkyltrifluoroborates with aryl, alkenyl, or alkyl halides and triflates .

Biochemical Pathways

It has been incorporated into a number of diverse applications, including as precursors for difluoroboranes and intermediates for synthetic pathways .

Pharmacokinetics

, which suggests that it may have favorable pharmacokinetic properties.

Result of Action

The result of Potassium chloromethyltrifluoroborate’s action is the formation of new chemical bonds through coupling reactions . This has led to its use in the synthesis of a wide range of chemical compounds .

Action Environment

The action of Potassium chloromethyltrifluoroborate can be influenced by various environmental factors. , suggesting that it is relatively resistant to environmental changes.

生化分析

Cellular Effects

The cellular effects of Potassium chloromethyltrifluoroborate are not well-studied. Potassium ions are critical for many cellular processes, including nerve signal function, muscle contraction, regulation of heartbeat and blood pressure, and movement of nutrients into cells .

Molecular Mechanism

The molecular mechanism of action of Potassium chloromethyltrifluoroborate is not well-understood. It is known to participate in synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation

属性

IUPAC Name |

potassium;chloromethyl(trifluoro)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2BClF3.K/c3-1-2(4,5)6;/h1H2;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOWKRWAPHPRAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCl)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2BClF3K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2'-Chloro-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1422088.png)